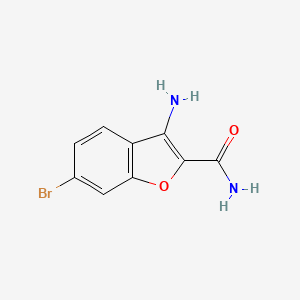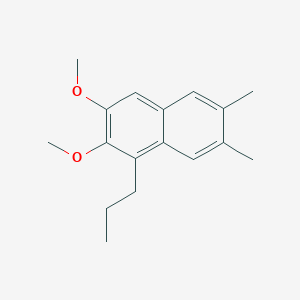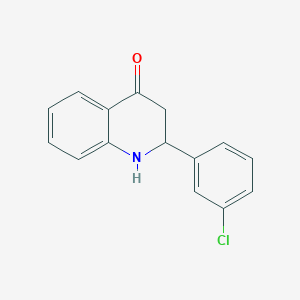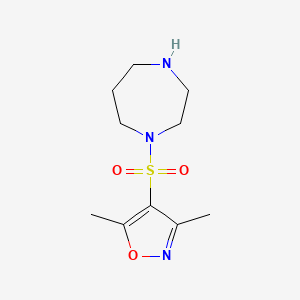
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and a sulfonyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. This reaction is often catalyzed by a transition metal such as copper or palladium.
Introduction of the Diazepane Ring: The diazepane ring can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the isoxazole ring, leading to the formation of dihydroisoxazole derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the diazepane ring.
Reduction: Dihydroisoxazole derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole has several applications in scientific research:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of new materials, including polymers and coatings.
Biological Research: The compound is used as a tool in biological research to study the function of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by the diazepane ring, which can form hydrogen bonds and other interactions with the target protein. The sulfonyl group also plays a role in the compound’s activity by enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-(1,4-Diazepan-1-ylsulfonyl)-4-(difluoromethyl)isoquinoline: This compound shares the diazepane and sulfonyl groups but has a different core structure.
5-(1,4-Diazepan-1-ylsulfonyl)-1-isoquinolinamine: Similar in structure but with an isoquinoline core instead of an isoxazole core.
Uniqueness
4-((1,4-Diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole is unique due to its isoxazole core, which imparts distinct chemical properties
Properties
Molecular Formula |
C10H17N3O3S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-ylsulfonyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H17N3O3S/c1-8-10(9(2)16-12-8)17(14,15)13-6-3-4-11-5-7-13/h11H,3-7H2,1-2H3 |
InChI Key |
SOLXIOHBQWWIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



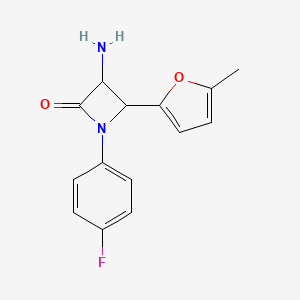

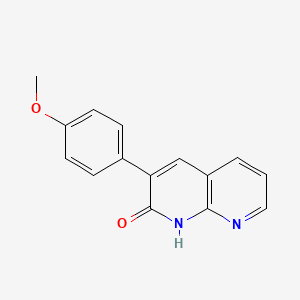

![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
